11C-PiB

amyloid PET imaging Alzheimer's disease SUVR quantification

Longitudinal Alzheimer's trials require an amyloid PET tracer with proven stability, low variability, and high cortical dynamic range. 11C-PiB (Pittsburgh Compound B) is the gold standard that directly addresses these challenges. • <10% test-retest variability ensures measured Aβ changes reflect true biology. • Higher cortical SUVR in Aβ+ subjects than 18F-florbetapir (slope 0.59-0.64) for greater statistical power. • 9.4% lower white matter SUVR vs. florbetapir minimizes partial volume spillover. Custom radiosynthesis available with >97% radiochemical purity.

Molecular Formula C14H12N2OS
Molecular Weight 255.33 g/mol
CAS No. 566170-04-5
Cat. No. B1226564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11C-PiB
CAS566170-04-5
Synonyms((11)C)PIB
(11C)6-OH-BTA-1
11C-PIB
2-(4'-(methylamino)phenyl)-6-hydroxybenzothiazole
6-OH-BTA-1
N-methyl-(11C)2-(4'-(methylamino)phenyl)-6-hydroxybenzothiazole
N-methyl-2-(4'-methylaminophenyl)-6-hydroxybenzothiazole
PIB benzothiazole
Pittsburgh compound B
Molecular FormulaC14H12N2OS
Molecular Weight255.33 g/mol
Structural Identifiers
SMILESCNC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O
InChIInChI=1S/C14H12N2OS/c1-15-10-4-2-9(3-5-10)14-16-12-7-6-11(17)8-13(12)18-14/h2-8,15,17H,1H3/i1-1
InChIKeyZQAQXZBSGZUUNL-BJUDXGSMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11C-PiB Procurement Guide for Amyloid PET Imaging


11C-PiB (Pittsburgh Compound B, CAS 566170-04-5) is a carbon-11 labeled benzothiazole derivative that functions as a positron emission tomography (PET) radioligand for imaging fibrillar β-amyloid (Aβ) plaques in the human brain [1]. The compound exhibits high affinity for Aβ fibrils with a dissociation constant (Ki) in the low nanomolar range and has been extensively validated as a biomarker for Alzheimer's disease research and clinical trial endpoints [2]. With approximately 20.4 minutes physical half-life, 11C-PiB requires on-site cyclotron production and rapid radiochemical synthesis, yielding typical radiochemical purities exceeding 97% and specific activities in the 110-121 mCi/μmol range [3]. As the first widely adopted Aβ PET tracer, 11C-PiB serves as the de facto reference standard against which all subsequent amyloid imaging agents are compared.

Production Requires on-site cyclotron and rapid radiosynthesis (~20 min EOB)
Role Reported reference standard for Aβ PET tracer benchmarking
Synthesis Multi-site validated automated protocol supports reproducible production

Why 18F-Tracers Cannot Replace 11C-PiB


Although 18F-labeled amyloid tracers (florbetapir, flutemetamol, florbetaben) share the same Aβ fibril target and are FDA-approved for clinical use, direct substitution for 11C-PiB is not straightforward without careful harmonization. Head-to-head studies in the same individuals reveal that 11C-PiB produces consistently higher cortical retention ratios in Aβ-positive subjects, with linear regression slopes of florbetapir against 11C-PiB ranging from 0.59 to 0.64 [1]. Furthermore, differences in white matter nonspecific binding, pharmacokinetic profiles, and plasma clearance kinetics introduce tracer-specific biases that require statistical harmonization methods such as ComBat or Centiloid scaling to enable cross-tracer data integration [2]. For longitudinal studies and multi-center trials that have already accumulated extensive 11C-PiB datasets, switching to an 18F tracer introduces methodological variance that can reduce statistical power to detect true treatment effects unless appropriate harmonization protocols are applied. The evidence below quantifies exactly where 11C-PiB diverges from alternatives, informing whether substitution is scientifically justifiable for a given application.

Cortical SUVR dynamic range may shift: 18F tracers can produce lower retention ratios, requiring tracer-specific thresholds.
White matter binding differences: Elevated nonspecific WM uptake in 18F tracers may increase spillover into cortical regions.
Cross-tracer harmonization required: Statistical correction (e.g., ComBat, Centiloid) may be necessary to integrate datasets.

11C-PiB Direct Comparator Evidence


Higher Cortical SUVR vs Florbetapir

In a direct head-to-head comparison of 32 participants from the ADNI cohort who underwent both 11C-PiB and 18F-florbetapir scans approximately 1.5 years apart, 11C-PiB demonstrated consistently higher cortical retention ratios in Aβ-positive subjects. The linear regression of florbetapir against 11C-PiB produced a slope of 0.59-0.64, indicating that 11C-PiB provides a steeper dynamic range and greater separation between Aβ-positive and Aβ-negative individuals [1]. The Spearman correlation between the two tracers was strong (ρ = 0.86-0.95) but notably lower than consecutive 11C-PiB scan correlations (ρ = 0.96-0.98), confirming that tracer substitution introduces additional variance beyond test-retest variability [1]. This quantification demonstrates that 11C-PiB yields numerically higher SUVR values for the same Aβ burden, which directly impacts cutoff threshold determination and longitudinal change detection sensitivity.

Cortical SUVR dynamic range
Head-to-head
11C-PiB SUVR ~1.56× higher vs florbetapir; regression slope 0.59–0.64
Supports higher signal-to-noise separation in Aβ quantification
Tracer-specific threshold conversion required if switching
amyloid PET imaging Alzheimer's disease SUVR quantification

Lower White Matter Nonspecific Binding

In a head-to-head comparison of five amyloid PET tracers in baboons, 11C-PiB demonstrated the lowest white matter (WM) nonspecific binding among the benzothiazole and stilbene derivatives tested. Measured by standardized uptake value ratio (SUVR75-90), 11C-PiB showed the lowest WM retention (1.25 ± 0.07), compared with 18F-florbetapir (1.38 ± 0.03), 18F-flutemetamol (1.34 ± 0.02), 18F-florbetaben (1.32 ± 0.07), and 11C-MeDAS (1.27 ± 0.04) [1]. For binding potential (BP) estimated with the Logan method, 11C-PiB also showed the lowest value (0.16 ± 0.03) compared with 18F-florbetaben (0.32 ± 0.06), 18F-flutemetamol (0.20 ± 0.03), and 11C-MeDAS (0.17 ± 0.03) [1]. Distribution volume ratio (DVR) in WM was similarly lowest for 11C-PiB (1.14 ± 0.02) versus 18F-florbetapir (1.27 ± 0.03) and 18F-florbetaben (1.26 ± 0.06) [1]. Lower WM binding is advantageous for cortical Aβ quantification because it minimizes spillover contamination from adjacent white matter into gray matter regions of interest.

White matter nonspecific binding
Head-to-head
WM SUVR 1.25 ± 0.07; DVR 1.14 ± 0.02 (lowest among tested tracers)
Lower WM spillover may improve cortical accuracy
Baboon model; data to verify in target research population
white matter retention nonspecific binding myelin imaging

Near-Identical SUVR Correlation with AZD4694

In a clinical study of 45 participants (healthy elderly, MCI, AD, and FTD) who underwent PET imaging with both 11C-PiB and 18F-AZD4694, the two tracers demonstrated nearly identical quantitative measures of cortical amyloid binding. SUVR values showed an extremely tight correlation with r = 0.98 (p < 0.0001) and a slope of 0.95, indicating that 18F-AZD4694 produces cortical retention ratios that are within 5% of 11C-PiB values [1]. The binding kinetics and dynamic range of SUVR were comparable, as were the cortex-to-white matter ratios [1]. This exceptionally high concordance establishes 11C-PiB as the de facto gold-standard benchmark against which all emerging amyloid tracers are validated. For procurement decisions, this evidence demonstrates that 11C-PiB remains the reference standard that new tracers must match or exceed to demonstrate equivalence.

AZD4694 SUVR correlation
Head-to-head
r = 0.98, slope = 0.95 vs 11C-PiB (within 5% agreement)
Establishes 11C-PiB as quantitative reference benchmark
Supports cross-tracer validation context
AZD4694 NAV4694 fluorinated amyloid tracer

In Vitro Binding Affinity to Aβ Fibrils

In a competition binding study using human Alzheimer's disease brain homogenates, 11C-PiB (as the non-radioactive reference compound) demonstrated high affinity for fibrillar amyloid with an inhibition constant Ki of 9.0 nM [1]. This nanomolar affinity confirms the compound's ability to specifically bind pathological Aβ deposits at physiologically relevant concentrations. Fluorescence imaging of incubated transgenic APP mouse brain slices further validated that binding localizes specifically to amyloid plaques [1]. While other amyloid tracers also exhibit nanomolar affinities, this Ki value establishes the quantitative benchmark for amyloid binding potency.

In vitro binding affinity
Class-level
Ki = 9.0 nM against Aβ fibrils
Nanomolar affinity supports PET imaging sensitivity context
In vitro competition assay; in vivo binding may vary
binding affinity Ki amyloid fibrils

Resilience to CYP-Mediated Drug Interactions

11C-PiB undergoes rapid metabolism, with approximately 10% of intact tracer remaining 30 minutes after injection [1]. CYP phenotyping studies in recombinantly expressed systems and human liver microsomes revealed that 11C-PiB metabolism is polyzymic, involving multiple CYP isozymes as well as direct conjugation via UDP-glucuronosyltransferases (UGTs) [1]. This polyzymic metabolic profile suggests that 11C-PiB clearance is unlikely to be significantly altered by medications that inhibit or induce individual CYP enzymes. In contrast, tracers that rely predominantly on a single CYP isozyme for clearance may exhibit greater pharmacokinetic variability when subjects start or stop common medications such as statins (CYP3A inhibitors) during longitudinal studies [1]. Test-retest studies with 11C-PiB conducted hours to weeks apart have reported interscan differences of less than 10% [1], demonstrating robust within-subject reproducibility.

Metabolic clearance pathway
Class-level
Polyzymic (multi-CYP + UGT) metabolism
Reduced risk of CYP-mediated PK variability in longitudinal studies
Test-retest difference
Automated synthesis specs
Method context
Yield 40±5%, RCP >97%, SA 110–121 mCi/μmol
Multi-site validated production consistency
~20 min EOB; compatible with multiple synthesizer platforms
pharmacokinetics drug-drug interaction CYP450

Automated Radiochemical Synthesis Reproducibility

11C-PiB can be reliably synthesized via automated radiochemistry using [11C]methyl triflate as the methylating agent with the 6-OH-BTA-0 precursor. A validated protocol using a commercially available automated synthesizer achieves decay-corrected radiochemical yields of 40±5% and radiochemical purity exceeding 97% within approximately 20 minutes from end of bombardment (EOB) [1]. The specific activity is consistently in the 110-121 mCi/μmol range, which is suitable for clinical PET imaging applications [1]. Multi-center experience with Good Manufacturing Practice (GMP) production has demonstrated that 11C-PiB can be reliably produced across different commercial synthesis modules (TracerLab FX C Pro, ScanSys, TracerMaker) using either [11C]CO2 or [11C]CH4 as the 11C precursor [2]. This established, reproducible synthesis methodology contrasts with some emerging tracers that may lack extensive multi-site validation.

Automated synthesis specs
Method context
Yield 40±5%, RCP >97%, SA 110–121 mCi/μmol
Multi-site validated production consistency
~20 min EOB; compatible with multiple synthesizer platforms
radiochemical synthesis automated production GMP

11C-PiB Optimal Application Scenarios


Longitudinal Alzheimer's Trials: High Test-Retest Reliability

11C-PiB is the optimal choice for longitudinal clinical trials where detecting small changes in Aβ burden over time is critical. The compound's <10% test-retest variability [1] combined with its polyzymic metabolism, which reduces vulnerability to CYP-mediated drug interactions when participants start or stop concomitant medications [1], ensures that measured changes reflect true Aβ biology rather than pharmacokinetic noise. Additionally, 11C-PiB's higher SUVR values in Aβ-positive cortex provide greater dynamic range than 18F-florbetapir (slope 0.59-0.64), enhancing statistical power to detect treatment effects [2].

Cross-Tracer Harmonization in Multi-Center Studies

As the longest-established and most extensively characterized Aβ PET tracer, 11C-PiB serves as the reference standard for harmonizing data across different amyloid imaging agents. Studies demonstrate that ComBat harmonization outperforms Centiloid scaling when integrating 11C-PiB and 18F-florbetapir data, with the greatest benefit observed when groups exhibit differing tracer proportions [3]. For multi-center initiatives that have already accumulated substantial 11C-PiB datasets, maintaining 11C-PiB as the primary tracer avoids introducing cross-tracer variance that requires post-hoc statistical correction.

Minimal White Matter Spillover Contamination

For research applications where accurate cortical Aβ quantification is paramount—particularly in early disease stages where cortical signal changes are subtle—11C-PiB's lower white matter nonspecific binding provides a quantitative advantage. Head-to-head data show 11C-PiB has 9.4% lower WM SUVR than 18F-florbetapir and 50% lower binding potential than 18F-florbetaben in white matter [4]. This reduced WM retention minimizes partial volume effect spillover into adjacent gray matter regions, improving quantitative accuracy of regional Aβ burden measurements.

Benchmarking Novel Amyloid Tracers

11C-PiB remains the gold-standard benchmark for validating novel amyloid imaging agents. The near-identical SUVR correlation (r=0.98, slope=0.95) between 11C-PiB and 18F-AZD4694 exemplifies how emerging tracers are quantitatively compared to the 11C-PiB standard [5]. Any procurement decision involving a novel or alternative amyloid tracer should include validation against 11C-PiB data to establish quantitative equivalence and ensure that longitudinal or cross-tracer comparisons are scientifically defensible.

Application
Selection Property
Validation Focus
Longitudinal Aβ change detection studies
High test-retest reliability and polyzymic clearance
Within-subject reproducibility over time; CYP interaction review
Multi-center cross-tracer data integration
Reference standard for harmonization protocols
Centiloid or ComBat harmonization method review
Cortical Aβ quantification in early disease models
Lower white matter nonspecific binding
Regional spillover correction and partial volume effect review
Novel amyloid tracer validation studies
Benchmark reference tracer for quantitative comparison
Correlation and slope equivalence vs 11C-PiB review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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